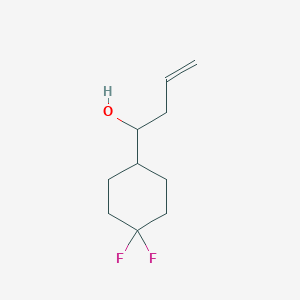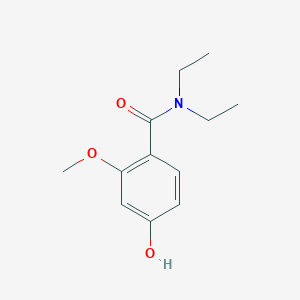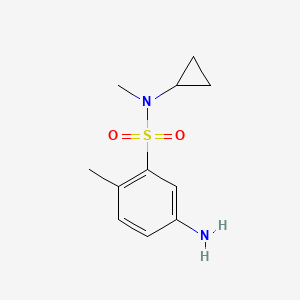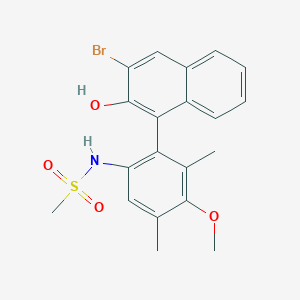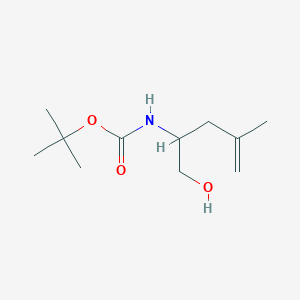
N-Boc-2-Amino-4-methylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-Amino-4-methylpent-4-en-1-ol is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . . This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a hydroxyl group attached to a pentenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-methylpent-4-en-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound .
Industrial Production Methods
Industrial production of N-Boc-2-Amino-4-methylpent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-Amino-4-methylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Boc-2-amino-4-methylpent-4-en-1-one.
Reduction: Formation of N-Boc-2-amino-4-methylpentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-2-Amino-4-methylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-2-Amino-4-methylpent-4-en-1-ol depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The hydroxyl group and the double bond in the pentenyl chain provide reactive sites for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-Amino-4-methylpentane-1-ol: Similar structure but with a saturated pentane chain.
N-Boc-2-Amino-4-methylpent-4-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
N-Boc-2-Amino-4-methylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the pentenyl chain, providing multiple reactive sites for chemical modifications. This makes it a versatile building block in organic synthesis and a valuable intermediate in the production of complex molecules.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h9,13H,1,6-7H2,2-5H3,(H,12,14) |
InChI Key |
OCJXNJVRQVFDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



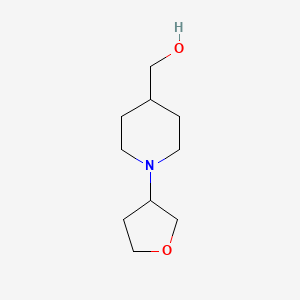
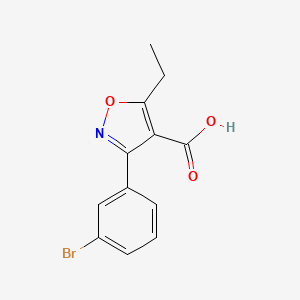
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
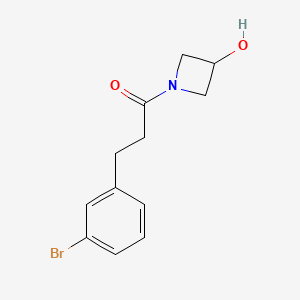
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)


